molecular formula C21H47Cl2NO6P2 B13151456 N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate

N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate

Cat. No.: B13151456
M. Wt: 542.5 g/mol
InChI Key: XVCRAEJTGRMMCW-UHFFFAOYSA-M
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Description

N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate: is a complex organic compound with a unique structure that includes both quaternary ammonium and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate typically involves multiple steps. One common method includes the reaction of N,N-dibutyl-N-methylbutan-1-amine with a suitable phosphonate precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The quaternary ammonium group may interact with cellular membranes, while the phosphonate group can participate in biochemical reactions. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

  • N,N-Dibutyl-N-methylbutan-1-aminium bromide
  • N,N-Dibutyl-N-methyl-1-butanaminium acetate

Comparison: Compared to similar compounds, N,N-Dibutyl-N-methylbutan-1-aminiumpentyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate is unique due to its dual functional groups (quaternary ammonium and phosphonate). This dual functionality provides it with distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H47Cl2NO6P2

Molecular Weight

542.5 g/mol

IUPAC Name

[dichloro(dimethoxyphosphoryl)methyl]-pentoxyphosphinate;tributyl(methyl)azanium

InChI

InChI=1S/C13H30N.C8H18Cl2O6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-4-5-6-7-16-17(11,12)8(9,10)18(13,14-2)15-3/h5-13H2,1-4H3;4-7H2,1-3H3,(H,11,12)/q+1;/p-1

InChI Key

XVCRAEJTGRMMCW-UHFFFAOYSA-M

Canonical SMILES

CCCCCOP(=O)(C(P(=O)(OC)OC)(Cl)Cl)[O-].CCCC[N+](C)(CCCC)CCCC

Origin of Product

United States

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